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Introduction

Auranofin, a gold(l) complex, marked a significant advancement in the treatment of rheumatoid
arthritis upon its approval. Unlike its predecessors, the parenterally administered gold salts,
auranofin offered the convenience of oral administration and a distinct pharmacological profile.
This technical guide delves into the early discovery and the evolution of the chemical synthesis
of auranofin, providing a comprehensive resource for researchers in medicinal chemistry and
drug development. The narrative of auranofin's inception is a compelling case study in targeted
drug design, building upon the historical understanding of gold's therapeutic properties while
engineering a molecule with improved pharmacokinetic and pharmacodynamic characteristics.

The Genesis of Oral Gold Therapy: Early Discovery

The therapeutic use of gold compounds for inflammatory conditions dates back to the early
20th century. However, the early gold therapies, such as gold sodium thiomalate, were
administered via injection and associated with a range of toxic side effects. The quest for a
safer, orally bioavailable gold-based therapeutic led researchers at Smith Kline & French
Laboratories to explore novel gold complexes. The central hypothesis was that a lipophilic,
monomeric gold(l) compound would be more readily absorbed from the gastrointestinal tract
and exhibit a different distribution and toxicity profile compared to the polymeric, hydrophilic
parenteral gold salts. This line of inquiry culminated in the development of auranofin, (2,3,4,6-
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tetra-O-acetyl-1-thio-3-D-glucopyranosato-S-)(triethylphosphine)gold(l), which received FDA
approval in 1985.[1][2]

The Chemical Blueprint: Synthesis of Auranofin

The synthesis of auranofin involves the coupling of two key moieties: a gold(l) phosphine
complex and a protected thiosugar. The development of auranofin saw the evolution of its
synthetic route, with several methods patented by Smith Kline & French. Below are the detailed
experimental protocols for the preparation of the key intermediates and the final auranofin
molecule.

Synthesis of Key Intermediates
1. (Triethylphosphine)gold(l) Chloride ((CzHs)3PAuUCI)

This gold(l) complex is a crucial precursor for auranofin. It is typically prepared by the reduction
of a gold(lll) salt in the presence of triethylphosphine.

o Experimental Protocol: A common academic preparation involves dissolving tetrachloroauric
acid trihydrate in ethanol, followed by the dropwise addition of triethylphosphine with
constant stirring.[3] This reaction leads to the immediate formation of
chloro(triethylphosphine)gold(l) as a white to pale yellow precipitate.[3] The reaction
proceeds through a two-electron reduction of gold(lll) to gold(l).[3] An alternative method
involves the reaction of gold(l) chloride (AuCl) with triethylphosphine in an organic solvent
like dichloromethane.[3]

2. 2,3,4,6-tetra-O-acetyl-1-thio--D-glucopyranose
This protected thiosugar provides the carbohydrate ligand of auranofin.

o Experimental Protocol: A detailed method for the synthesis of a related S-trityl protected
thiosugar is described, which can be a precursor. In a pyridine solution (100 ml), 35 g (0.096
mole) of 2,3,4,6-tetra-O-acetyl-1-thio-3-D-glucopyranose is reacted with 28 g (0.10 mole) of
triphenylmethyl chloride at room temperature for 12 hours.[4] The solution is filtered, and the
pyridine is removed under reduced pressure.[4] The residue is then dissolved in chloroform
(350 ml), washed with water (5 x 100 ml), and the chloroform solution is dried over
magnesium sulfate.[4] After solvent removal, the product is crystallized from methanol to
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yield 17 g (29%) of 2,3,4,6-tetra-O-acetyl-1-S-trityl-1-thio-B-D-glucopyranose.[4] The trityl
group can then be cleaved to yield the desired thiol.

Final Synthesis of Auranofin

Several patented methods outline the final coupling step. The core principle involves the
reaction of the gold phosphine complex with the thiosugar.

e Method 1: From an Alkali Metal Salt of the Thiosugar This early method involves reacting an
alkali metal salt of 1-thio-3-D-glucopyranose with a trialkylphosphine gold halide.[5] The
alkali metal salt is generated in situ from a 1-thiopseudourea derivative using sodium or
potassium carbonate in water at low temperatures.[6]

e Method 2: From a Thioether or Thioester This patented process utilizes a 2,3,4,6-tetra-O-
acetylglucopyranosyl thioether or thioester with a good leaving group (R). This starting
material is then reacted with a reactive tertiary phosphine gold ester or sulfide.[7]

o Reaction Scheme:

where Ac is acetyl, R is a displaceable group, and X is a reactive halo or other leaving
group.[7]

e Method 3: From the Silver Salt of the Thiosugar A methanol solution (35 ml) of 1.94 g (4.1
mmol) of 2,3,4,6-tetra-O-acetyl-1-S-silver-1-thio-B-D-glucopyranose and 1.44 g (4.1 mmol) of
chloro(triethylphosphine)gold(l) is stirred at room temperature for 1 hour.[5] The solution is
filtered, and the solvent is removed under reduced pressure.[5] The residue is then purified
by chromatography on silica gel with chloroform as the eluent, followed by crystallization
from methanol-water to yield auranofin.[5]

e Method 4: From S-gold-2,3,4,6-tetra-O-acetyl-1-thio-3-D-glucopyranose This method
involves a novel intermediate, S-gold-2,3,4,6-tetra-O-acetyl-1-thio-B-D-glucopyranose, which
is reacted with a stoichiometric quantity of triethylphosphine in an inert aprotic solvent like
methylene chloride at room temperature.[6]

The following diagram illustrates a generalized synthetic workflow for auranofin:
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Caption: Generalized workflow for the synthesis of auranofin.

Quantitative Data Summary

The following tables summarize key quantitative data from the early development and
characterization of auranofin and its precursors.

Table 1: Physicochemical Properties

Specific Rotation [a]D?

Compound Melting Point (°C)
(1% Methanol)

_ 98-101[5], 108-110[5], 110-
Auranofin -55.8°[5], -56.3°[8]
111[7], 112-116[8]

2,3,4,6-tetra-O-acetyl-1-S-trityl-

) 177-179[4] -37.8°[4]
1-thio-B-D-glucopyranose

Table 2: Biological Activity
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Concentration (Cmax)

volunteers

Target/Cell Line ICso0 Value (Auranofin) Reference
Thioredoxin Reductase (TrxR) ~88 nM 9]
Helicobacter pylori ~1.2 uM [9]
Human Prostate Cancer Cells 2.5 uM (24h) [9]
Normal Human Lung
_ ~3 pM (24h) [10]
Fibroblast (HPF) Cells
Calu-6 Lung Cancer Cells ~3 UM (24h) [10]
A549 Lung Cancer Cells 3-4 uM (24h) [10]
SK-LU-1 Lung Cancer Cells 3-4 uM (24h) [10]
NCI-H1299 Lung Cancer Cells  1-2 uM [11]
Entamoeba histolytica 0.5 uM [12]
Table 3: Early Clinical Pharmacokinetic Data
Parameter Value Reference
Oral Bioavailability 20-25% [13]
Plasma Protein Binding 60% [12]
Excretion 85% in feces [12]
o ) 26 days (range 21-31 days) in

Elimination Half-life (t1/2) ] [12]

RA patients
35 days in healthy volunteers [12]

0.312 pg/ml (at day 7, 6
Mean Peak Plasma Gold )

mg/day dose) in healthy [12]

Mechanism of Action: A Signhaling Pathway
Perspective
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Auranofin's therapeutic effects are primarily attributed to its ability to inhibit various enzymes,
most notably thioredoxin reductase (TrxR).[9] This inhibition disrupts the cellular redox balance,

leading to increased oxidative stress and subsequent downstream effects on inflammatory and
apoptotic pathways.
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Caption: Simplified signaling pathway of auranofin's mechanism of action.

Conclusion
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The development of auranofin represents a pivotal moment in the history of chrysotherapy,
demonstrating the successful application of medicinal chemistry principles to improve the
therapeutic index of a known class of drugs. The synthetic routes developed by Smith Kline &
French provided a scalable and efficient means of producing this novel oral gold agent. The
early biological data clearly indicated its potent inhibitory effects on key cellular pathways
involved in inflammation. This in-depth guide provides a foundational resource for scientists
and researchers, offering detailed insights into the chemical synthesis and early biological
characterization of auranofin, a molecule that continues to be a subject of research for new
therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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